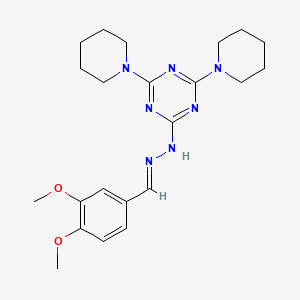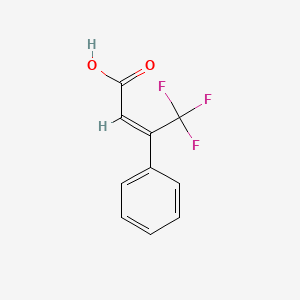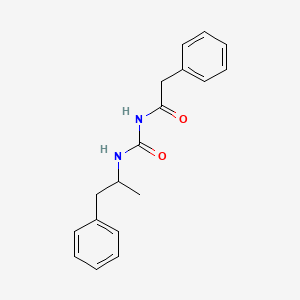![molecular formula C18H15F3N4O B3867286 5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B3867286.png)
5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Overview
Description
5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a pyrazolone core substituted with methyl, trifluoromethyl, and diazenyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the diazotization of 3-methyl aniline followed by coupling with 3-(trifluoromethyl)benzoyl chloride. The resulting intermediate is then cyclized to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a valuable compound for studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-[(4-methylphenyl)diazenyl]-1-phenyl-1H-pyrazol-5-ol
- 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-(trifluoromethyl)phenyl]diazen-1-ylpyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
5-methyl-4-[(3-methylphenyl)diazenyl]-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-5-3-7-14(9-11)22-23-16-12(2)24-25(17(16)26)15-8-4-6-13(10-15)18(19,20)21/h3-10,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJVAKGUWVAZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-CHLOROPHENYL)-N-({N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3867204.png)


![ethyl (2Z)-2-[(4-chlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867232.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3867237.png)
![2,2'-oxybis[N-(4-acetylphenyl)benzamide]](/img/structure/B3867242.png)
![N-[3-(3,4-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B3867248.png)
![(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3867257.png)
![8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B3867264.png)
![N'-[4-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3867274.png)

![(1-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B3867279.png)
![N'-[(E)-(2-chlorophenyl)methylideneamino]-N-prop-2-enyloxamide](/img/structure/B3867293.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3867306.png)
